molecular formula C11H10FN B12954310 8-Fluoro-2,4-dimethylquinoline

8-Fluoro-2,4-dimethylquinoline

Cat. No.: B12954310
M. Wt: 175.20 g/mol
InChI Key: ZZGSZOVQASSZDF-UHFFFAOYSA-N
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Description

8-Fluoro-2,4-dimethylquinoline is a fluorinated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,4-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the reaction of 2,4-dimethylquinoline with a fluorinating agent under controlled conditions .

Industrial Production Methods: Industrial production of fluorinated quinolines often employs green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2,4-dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution of the fluorine atom.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoro-2,4-dimethylquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.

    Medicine: Explored for its antimalarial, antineoplastic, and antiviral activities.

    Industry: Utilized in the development of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of 8-Fluoro-2,4-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®

Comparison: 8-Fluoro-2,4-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

8-fluoro-2,4-dimethylquinoline

InChI

InChI=1S/C11H10FN/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,1-2H3

InChI Key

ZZGSZOVQASSZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2F)C

Origin of Product

United States

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